molecular formula C29H25N3O4 B11238462 N-(4-acetylphenyl)-2-[4-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-2-oxoquinolin-1(2H)-yl]acetamide

N-(4-acetylphenyl)-2-[4-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-2-oxoquinolin-1(2H)-yl]acetamide

Cat. No.: B11238462
M. Wt: 479.5 g/mol
InChI Key: PEHDEIIIMGCWDG-UHFFFAOYSA-N
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Description

N-(4-ACETYLPHENYL)-2-[2-OXO-4-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBONYL)-1,2-DIHYDROQUINOLIN-1-YL]ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its intricate molecular structure, which includes a tetrahydroisoquinoline moiety and a dihydroquinoline ring system. The presence of these functional groups suggests that the compound may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ACETYLPHENYL)-2-[2-OXO-4-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBONYL)-1,2-DIHYDROQUINOLIN-1-YL]ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the tetrahydroisoquinoline intermediate, followed by the formation of the dihydroquinoline ring. The final step involves the acetylation of the phenyl group. Each step requires specific reaction conditions, such as controlled temperature, pH, and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors and continuous flow systems. The use of automated systems for precise control of reaction parameters is essential to maintain consistency and efficiency. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-ACETYLPHENYL)-2-[2-OXO-4-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBONYL)-1,2-DIHYDROQUINOLIN-1-YL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of tetrahydroquinoline derivatives.

    Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce tetrahydroquinoline compounds. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes involving isoquinoline and quinoline derivatives.

    Medicine: The compound’s unique structure suggests potential pharmacological activities, making it a candidate for drug development.

    Industry: It can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-ACETYLPHENYL)-2-[2-OXO-4-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBONYL)-1,2-DIHYDROQUINOLIN-1-YL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The tetrahydroisoquinoline and dihydroquinoline moieties may interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-ETHOXYPHENYL)-N’-(4-NITROPHENYL)ACETAMIDINE
  • N-(4-BUTYLPHENYL)-2-(4-NITROPHENYL)ACETAMIDE
  • N-(4-(ACETYLAMINO)-2-METHOXYPHENYL)ACETAMIDE

Uniqueness

N-(4-ACETYLPHENYL)-2-[2-OXO-4-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBONYL)-1,2-DIHYDROQUINOLIN-1-YL]ACETAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of both tetrahydroisoquinoline and dihydroquinoline rings in a single molecule is relatively rare, making it a valuable compound for research and development.

Properties

Molecular Formula

C29H25N3O4

Molecular Weight

479.5 g/mol

IUPAC Name

N-(4-acetylphenyl)-2-[4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-2-oxoquinolin-1-yl]acetamide

InChI

InChI=1S/C29H25N3O4/c1-19(33)20-10-12-23(13-11-20)30-27(34)18-32-26-9-5-4-8-24(26)25(16-28(32)35)29(36)31-15-14-21-6-2-3-7-22(21)17-31/h2-13,16H,14-15,17-18H2,1H3,(H,30,34)

InChI Key

PEHDEIIIMGCWDG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=CC2=O)C(=O)N4CCC5=CC=CC=C5C4

Origin of Product

United States

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